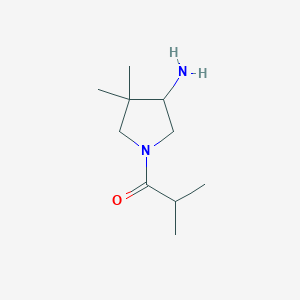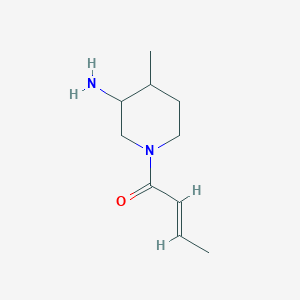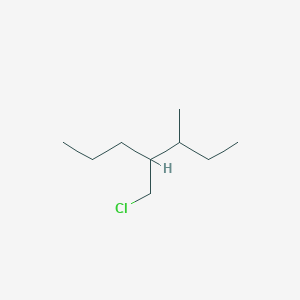![molecular formula C10H11ClN2O3S B13218914 1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13218914.png)
1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one is a chemical compound characterized by the presence of a thiolane ring substituted with a 4-chloro-3-nitrophenyl imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one typically involves the condensation of 4-chloro-3-nitroaniline with a thiolane derivative. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation process. The mixture is refluxed for several hours, and the product is obtained after the evaporation of the solvent and subsequent purification steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), organic solvents (ethanol, dichloromethane).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products:
Reduction: 1-[(4-Amino-3-nitrophenyl)imino]-1lambda6-thiolan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the original compound.
Applications De Recherche Scientifique
1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity. The thiolane ring provides structural stability and influences the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-oxide: An oxidized derivative with different chemical properties.
Uniqueness: 1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one is unique due to the presence of both chloro and nitro substituents, which confer distinct reactivity and potential biological activities. The combination of these functional groups with the thiolane ring makes this compound a versatile intermediate for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C10H11ClN2O3S |
|---|---|
Poids moléculaire |
274.72 g/mol |
Nom IUPAC |
1-(4-chloro-3-nitrophenyl)iminothiolane 1-oxide |
InChI |
InChI=1S/C10H11ClN2O3S/c11-9-4-3-8(7-10(9)13(14)15)12-17(16)5-1-2-6-17/h3-4,7H,1-2,5-6H2 |
Clé InChI |
UADRZVUZVARHEX-UHFFFAOYSA-N |
SMILES canonique |
C1CCS(=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13218861.png)









![3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13218926.png)
![3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13218927.png)


